molecular formula C10H11NO3 B3250576 Methyl 3-acetyl-5-aminobenzoate CAS No. 204017-76-5

Methyl 3-acetyl-5-aminobenzoate

Cat. No.: B3250576
CAS No.: 204017-76-5
M. Wt: 193.2 g/mol
InChI Key: ASDVSCIBFXWZSZ-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-aminobenzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an acetyl group at the 3-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-5-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-5-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct acetylation of methyl 5-aminobenzoate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction is also carried out under reflux conditions to facilitate the formation of the acetylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-carboxy-5-aminobenzoic acid.

    Reduction: Methyl 3-acetyl-5-nitrobenzoate.

    Substitution: Methyl 3-acetyl-5-halobenzoate.

Scientific Research Applications

Methyl 3-acetyl-5-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and amide formation.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-5-aminobenzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide formation. The acetyl group can interact with active sites of enzymes, leading to the formation of enzyme-substrate complexes and subsequent catalytic reactions.

Comparison with Similar Compounds

Methyl 3-acetyl-5-aminobenzoate can be compared with other similar compounds such as:

    Methyl 3-aminobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Methyl 5-acetyl-2-aminobenzoate: Has the acetyl group at a different position, which can affect its reactivity and biological activity.

    Methyl 3-acetyl-4-aminobenzoate: The position of the amino group can influence its chemical properties and applications.

Properties

IUPAC Name

methyl 3-acetyl-5-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDVSCIBFXWZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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